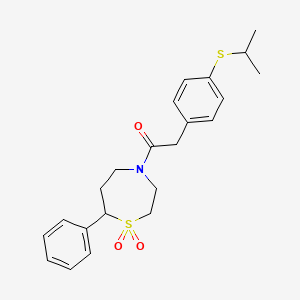

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound featuring a thiazepane ring, a phenyl group, and an ethanone moiety

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S2/c1-17(2)27-20-10-8-18(9-11-20)16-22(24)23-13-12-21(28(25,26)15-14-23)19-6-4-3-5-7-19/h3-11,17,21H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOOJWHPSJWUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving sulfur-containing reagents.

Introduction of the Phenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

Attachment of the Ethanone Moiety: This can be done through nucleophilic addition reactions, where the ethanone group is introduced to the thiazepane ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and ethanone moieties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Overview

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound featuring a thiazepane ring, a dioxido group, and various substituents that contribute to its potential applications in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and various scientific research applications.

The compound exhibits diverse biological activities due to its unique structural features:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its utility in oncology research.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Scientific Research Applications

-

Medicinal Chemistry

- Investigated for its potential as a pharmacophore in drug design.

- Its ability to interact with biological targets makes it a candidate for developing new therapeutics.

-

Materials Science

- Utilized in synthesizing polymers with specific electronic or mechanical properties.

- Research into its role in creating novel materials is ongoing.

-

Biological Studies

- Studied for interactions with enzymes and proteins, providing insights into biochemical pathways.

- Potential applications in drug discovery and development based on its biological activity.

Case Study 1: Anticancer Activity

A study assessing the cytotoxic effects of thiazepane derivatives found that compounds similar to this compound exhibited significant inhibition of growth in various cancer cell lines. This suggests potential for further exploration in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of thiazepane derivatives demonstrated effectiveness against Gram-positive bacteria. The unique structural characteristics of this compound may contribute to this activity, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism by which 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-phenylethanone

- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-methylphenyl)ethanone

Uniqueness: Compared to similar compounds, 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the isopropylthio group. This functional group can impart distinct chemical and physical properties, such as increased lipophilicity or altered reactivity, making it a compound of particular interest for further study.

Biological Activity

The compound 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is a thiazepan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, cytotoxic effects, and other pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol. The compound features a thiazepan ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that thiazepan derivatives showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen. The mechanism of action appears to be linked to the induction of apoptosis in cancer cells while exhibiting lower toxicity toward normal cells .

The cytotoxic effects are thought to involve the disruption of cellular processes leading to apoptosis. The presence of the dioxido and thiazepan moieties may contribute to the compound's ability to interact with cellular targets, including enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazepan derivatives in preclinical models:

- Cytotoxicity Assays : In vitro studies using the MTT assay have shown that derivatives similar to this compound can significantly reduce the viability of MCF-7 cells at concentrations as low as 10 µM .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the thiazepan ring can enhance biological activity. For example, adding alkyl or aryl groups can improve lipophilicity and cellular uptake .

- Comparative Studies : A comparative analysis with other known anticancer agents revealed that certain thiazepan derivatives possess superior cytotoxic effects against resistant cancer cell lines .

Table 1: Cytotoxic Effects of Thiazepan Derivatives on MCF-7 Cells

| Compound Name | Concentration (µM) | % Cell Viability |

|---|---|---|

| Compound A | 10 | 45% |

| Compound B | 20 | 30% |

| Compound C | 50 | 15% |

| Tamoxifen | 10 | 50% |

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm; thiazepane S=O peaks at δ 2.8–3.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 459.2) .

Q. Advanced Techniques

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations of the thiazepane ring) .

- DFT calculations : Predict stable conformers and compare with experimental IR/Raman spectra to validate electronic environments .

What strategies address contradictory biological activity data across assays?

Q. Basic Experimental Design

- Dose-response curves : Test concentrations from 1 nM–100 μM to identify IC₅₀/EC₅₀ values .

- Control standardization : Use reference inhibitors (e.g., COX-2 for anti-inflammatory assays) to normalize inter-lab variability .

Q. Advanced Resolution

- Orthogonal assays : Pair enzymatic inhibition (e.g., ELISA) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity .

- Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

How can structure-activity relationships (SAR) guide derivative design?

Q. Basic SAR Analysis

- Core modifications : Replace the isopropylthio group with methylthio or phenylthio to assess steric/electronic impacts on receptor binding .

- Substituent mapping : Compare bioactivity of analogs with halogens (F, Cl) at the 4-phenyl position to evaluate hydrophobicity .

Q. Advanced Strategies

- Molecular docking : Simulate interactions with target proteins (e.g., TNF-α or CYP450 isoforms) to prioritize substituents enhancing binding affinity .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes to predict potency shifts .

What analytical methods validate compound stability under experimental conditions?

Q. Basic Stability Profiling

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hours .

- HPLC monitoring : Track degradation products (e.g., sulfoxide formation from thioether oxidation) .

Q. Advanced Approaches

- LC-MS/MS : Identify degradation pathways (e.g., cleavage of the thiazepane ring under oxidative stress) .

- Accelerated stability studies : Use Q10 (Arrhenius) models to predict shelf life at 4°C vs. room temperature .

How can researchers mitigate synthetic byproducts during scale-up?

Q. Basic Mitigation

- In-line FTIR : Monitor reaction progress in real time to detect intermediates prone to side reactions (e.g., epimerization) .

- Crystallization tuning : Use anti-solvent addition (e.g., water in DMF) to improve yield and purity .

Q. Advanced Process Chemistry

- Continuous flow systems : Minimize residence time for heat-sensitive steps (e.g., acylation) .

- PAT (Process Analytical Technology) : Implement Raman spectroscopy for automated feedback control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.